4-Methylsulfanyl-benzaldehyde oxime
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Overview
Description
4-Methylsulfanyl-benzaldehyde oxime is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a benzaldehyde group substituted with a methylsulfanyl group at the para position and an oxime functional group. This compound appears as a colorless to pale yellow crystalline solid or powder and is soluble in polar solvents such as ethanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
Oximes in general have been known to interact with enzymes such as acetylcholinesterase .
Mode of Action
Oximes typically undergo a bioorthogonal reaction with carbonyl groups, forming an oxime bond . This reaction is often used in bioconjugation applications .
Biochemical Pathways
Oximes have been shown to participate in dynamic networks through oxime metathesis, a process that can affect a wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylsulfanyl-benzaldehyde oxime can be synthesized through the reaction of 4-methylsulfanyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity, potentially using continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfanyl-benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-Methylsulfinyl-benzaldehyde oxime, 4-Methylsulfonyl-benzaldehyde oxime.
Reduction: 4-Methylsulfanyl-benzylamine.
Substitution: Various substituted oxime derivatives
Scientific Research Applications
4-Methylsulfanyl-benzaldehyde oxime has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Comparison with Similar Compounds
4-Methylsulfanyl-benzaldehyde: Lacks the oxime group, making it less reactive in certain nucleophilic substitution reactions.
Benzaldehyde oxime: Lacks the methylsulfanyl group, affecting its solubility and reactivity profile.
4-Methylsulfinyl-benzaldehyde oxime: An oxidized form of 4-methylsulfanyl-benzaldehyde oxime, with different chemical properties and reactivity
Uniqueness: this compound is unique due to the presence of both the methylsulfanyl and oxime functional groups, which confer distinct chemical reactivity and solubility properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMICSMBUZCYHJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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